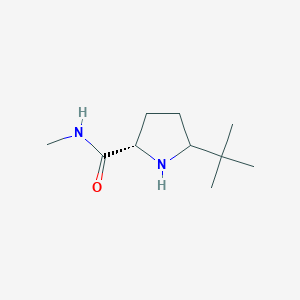
5-tert-Butyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-N-methyl-L-prolinamide is a compound that belongs to the class of prolinamides. It is characterized by the presence of a tert-butyl group, a methyl group, and an L-prolinamide backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-methyl-L-prolinamide typically involves the reaction of L-proline with tert-butylamine and methylamine. The process can be carried out in the presence of a coupling agent such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile . The reaction proceeds through the formation of L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. Finally, ammonolysis is performed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced impurities. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures the scalability of the process. The industrial methods also focus on minimizing waste and reducing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: LDA, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-tert-Butyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can act as a chiral ligand, facilitating asymmetric catalysis by forming complexes with metal ions. These complexes then participate in various catalytic cycles, leading to the formation of enantioselective products . The molecular pathways involved include the activation of substrates and stabilization of transition states during the catalytic process.
Comparison with Similar Compounds
Similar Compounds
L-Prolinamide: A simpler analog without the tert-butyl and methyl groups.
N-Methyl-L-prolinamide: Lacks the tert-butyl group.
tert-Butyl-L-prolinamide: Lacks the methyl group.
Uniqueness
5-tert-Butyl-N-methyl-L-prolinamide is unique due to the presence of both the tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and other applications .
Properties
CAS No. |
185142-38-5 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-5-tert-butyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8-6-5-7(12-8)9(13)11-4/h7-8,12H,5-6H2,1-4H3,(H,11,13)/t7-,8?/m0/s1 |
InChI Key |
SFXHHUJMDUTDIF-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)C1CC[C@H](N1)C(=O)NC |
Canonical SMILES |
CC(C)(C)C1CCC(N1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















